

# niclosamide anthelmintic drug repurposing for cancer

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## Compound Focus: Niclosamide

CAS No.: 50-65-7

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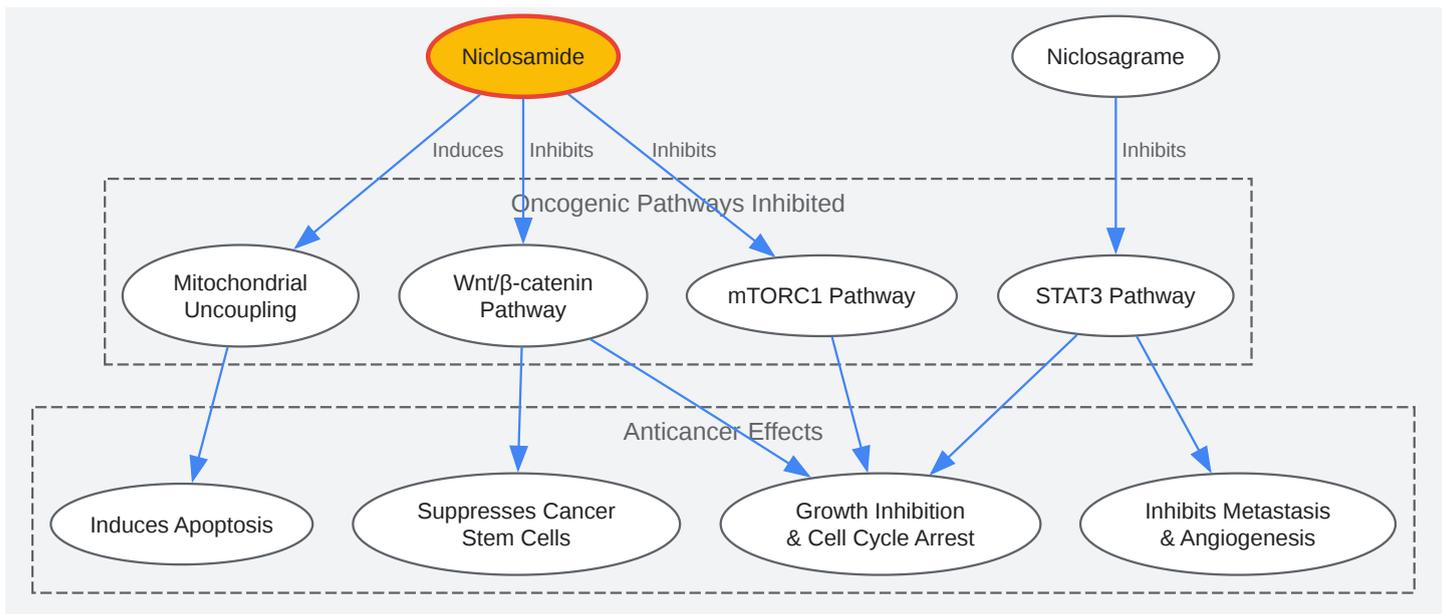
## Mechanisms of Anticancer Action

**Niclosamide** exhibits **pleiotropic anti-neoplastic properties** by targeting several critical cellular processes and signaling pathways that are often dysregulated in cancers [1] [2] [3]. The table below summarizes its key mechanisms of action.

Mechanism of Action	Key Molecular Targets/Effects	Biological Consequence in Cancer Cells
<b>Mitochondrial Uncoupling</b> [1] [3]	Acts as a protonophore; dissipates proton motive force ( $\Delta p$ ); increases ROS; activates AMPK; induces cytochrome c release [1].	Energy depletion (reduced ATP), oxidative stress, initiation of intrinsic apoptotic pathway [1].
<b>STAT3 Pathway Inhibition</b> [1] [2]	Inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling [1].	Impedes proliferation, metastasis, and immune evasion; overcomes apoptotic resistance [1].
<b>Wnt/<math>\beta</math>-Catenin Pathway Inhibition</b> [1] [2]	Promotes Frizzled1 endocytosis and LRP6 degradation; downregulates Dishevelled (Dvl2); disrupts $\beta$ -catenin/TCF complex [2].	Inhibits transcription of proto-oncogenes (e.g., c-Myc, cyclin D1); suppresses cancer stem cells [1] [2].

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<b>mTORC1 Pathway Inhibition</b> [1] [4] [2]	Inhibits mTORC1 (but not mTORC2) via lysosomal dysfunction and TSC activation; does not affect PI3K/Akt upstream [1] [2].	Induces cell cycle arrest, inhibits anabolic growth, and promotes autophagy [1] [4].
<b>Multi-Pathway Targeting</b> [5] [3]	Also reported to inhibit NF-κB, Notch signaling, and modulate PD-1/PD-L1 [5] [3].	Contributes to broad anti-cancer, anti-inflammatory, and immunomodulatory effects [5] [3].

The following diagram illustrates how **niclosamide** simultaneously targets these multiple pathways to exert its anticancer effects.



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*Niclosamide's multi-targeted mechanism of action against cancer cells.*

## Key Experimental Models & Protocols

Research on **niclosamide**'s efficacy spans various experimental models, from *in vitro* systems to *in vivo* animal studies.

## In Vitro Cell-Based Assays

- **Cell Viability and Proliferation:** Standard assays like **MTT** or **CCK-8** are used to measure growth inhibition (GI50) in various cancer cell lines (e.g., prostate, breast, colorectal) [2].
- **Mechanism-Specific Reporter Assays:**
  - **Wnt/ $\beta$ -catenin Signaling:** Cells (e.g., U2OS, HCT116) are transfected with a **TCF/LEF-driven luciferase reporter**. **Niclosamide**'s inhibition is quantified by reduced luminescence upon Wnt stimulation [2].
  - **S100A4 Promoter Activity:** A **S100A4 promoter-driven luciferase assay** in HCT116 cells identifies inhibitors of this Wnt target gene [2].
- **High-Throughput Screening (HTS):** Image-based assays monitoring **Frizzled1 endocytosis (GFP-tagged)** or **EGFP-LC3 puncta formation** (for autophagy/mTORC1) have identified **niclosamide** from drug libraries [2].
- **Protein Analysis: Western blotting** is critical for detecting changes in key proteins after **niclosamide** treatment (e.g., p-STAT3, Dvl2, LRP6,  $\beta$ -catenin, LC3, p-mTOR) [2].

## In Vivo Animal Models

- **Xenograft Models:** The most common model involves implanting human cancer cells (e.g., from prostate, breast) into **immunodeficient mice**. Tumors are allowed to establish, then mice are treated with **niclosamide** (or vehicle) orally or via injection, often in combination with other drugs (e.g., enzalutamide, docetaxel). **Tumor volume is measured regularly** to assess efficacy [6] [7].
- **Transgenic Models:** Studies on neurological applications or aging use genetically modified mice, such as **transgenic ALS models** (e.g., linked to FUS gene) or **aging mouse models** [5] [4]. Outcomes include molecular marker analysis, behavioral tests, and histology.
- **Toxicology Studies: 3-month animal toxicity studies** in rodents determine the **No Observable Adverse Effect Level (NOAEL)**, a critical parameter for clinical trial dosing [6].

## Overcoming Bioavailability Hurdles

The major obstacle for **niclosamide**'s repurposing is its **poor aqueous solubility and low systemic absorption**, leading to low bioavailability [1] [8]. The following table compares strategies to overcome this.

Strategy	Examples	Key Findings/Improvements
<b>Chemical Derivatives</b> [1] [8]	Niclosamide Ethanalamine (NEN)	Water solubility: <b>~21 g/L</b> (vs. 0.0016 g/L for niclosamide); improved safety and bioavailability; maintains uncoupling activity [8] [3].
	Niclosamide Piperazine (NPP)	Water solubility: <b>~30 g/L</b> ; improved pharmacokinetics without compromising anticancer activity [8].
<b>Novel Formulations &amp; Delivery Systems</b> [1] [6]	Nanotechnology (e.g., electrospraying, supercritical fluids, nanoparticles)	Improves drug delivery, protects from degradation, enhances tumor targeting, and can increase solubility [1].
	CNPharm's Patented Oral Drug	Overcame low absorption/short half-life; achieved high blood concentration (NOAEL: 7,888 ng/mL) with safety; effective in triple-negative breast cancer model combined with docetaxel [6].
<b>Metabolic Inhibition</b> [1]	Inhibition of CYP450 hydroxylation and UGT glucuronidation	Aims to reduce first-pass metabolism in the liver and intestine, thereby increasing systemic availability of the active drug [1].

## Clinical Translation and Trials

**Niclosamide's** journey to the clinic is gaining significant momentum, particularly in addressing drug resistance.

- **Current Clinical Status:** As of 2024, **niclosamide** is in **Phase II-III clinical trials** for several indications, including **metastatic colorectal cancer, prostate cancer, and COVID-19** [5].
- **Focus on Drug Resistance:** A leading development is targeting **hormone-resistant prostate cancer**. A **niclosamide**-based oral metabolic anticancer drug will enter clinical trials for **prostate cancer patients resistant to hormone therapy** [6] [7].
- **Promising Preclinical Data:** In animal models of tumors resistant to enzalutamide (a hormone therapy), the combination of **niclosamide and enzalutamide reduced tumors by about 72%**, compared to only **5% with enzalutamide alone** [6] [7].

- **Trial Design:** The initial clinical trial will be a four-week study monitoring **PSA (Prostate-Specific Antigen) levels** to verify the safety and efficacy of the **niclosamide**-hormone therapy combination [6].

## Conclusion and Future Perspectives

**Niclosamide's** unique ability to target multiple core pathways in cancer cells simultaneously makes it a compelling candidate for drug repurposing, potentially overcoming the limitations of single-target therapies.

Future work should focus on several key areas to fully realize its potential. Researchers must **stratify patient populations** based on biomarkers tied to **niclosamide's** mechanisms, such as activated STAT3 or Wnt pathways, to identify likely responders [1]. Optimizing **combination therapy regimens** with existing chemotherapies, targeted therapies, and immunotherapies is crucial for synergistic effects and overcoming resistance [6]. Finally, a major translational effort is needed to advance the most promising **bioavailability-enhanced formulations** from preclinical proof-of-concept to clinical validation [1] [8] [9].

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